XPCC protein

Nucleotide excision repair DNA damage recognition Cisplatin adduct binding

The XPCC protein (CAS 156533-34-5; also designated XPC or RAD4) is the human xeroderma pigmentosum group C-complementing protein, a 125 kDa DNA damage sensor that functions as the primary initiator of global genome nucleotide excision repair (GG-NER). It operates not as an isolated polypeptide, but as part of a heterotrimeric complex with RAD23B (or RAD23A) and centrin-2, where RAD23B is critically required for protein stabilization and full repair activity.

Molecular Formula C3H2BrF3
Molecular Weight 0
CAS No. 156533-34-5
Cat. No. B1179133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPCC protein
CAS156533-34-5
SynonymsXPCC protein
Molecular FormulaC3H2BrF3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPCC Protein (XPC, Human) – Procurement-Grade DNA Damage Recognition Factor for Global Genome NER Assays


The XPCC protein (CAS 156533-34-5; also designated XPC or RAD4) is the human xeroderma pigmentosum group C-complementing protein, a 125 kDa DNA damage sensor that functions as the primary initiator of global genome nucleotide excision repair (GG-NER) [1]. It operates not as an isolated polypeptide, but as part of a heterotrimeric complex with RAD23B (or RAD23A) and centrin-2, where RAD23B is critically required for protein stabilization and full repair activity [2]. The protein recognizes a broad spectrum of helix-distorting DNA lesions—including UV photoproducts, cisplatin adducts, and bulky chemical modifications—by detecting disrupted or destabilized base pairing rather than the chemical structure of the lesion itself [3].

Why XPCC Protein Cannot Be Replaced by Other NER Recognition Factors or Orthologs Without Functional Consequence


The GG-NER pathway employs a division of labor among damage recognition factors: DDB1-DDB2 recognizes UV-induced CPD lesions but is dispensable for 6-4PP and cisplatin adduct recognition [1]; XPA verifies damage after initial recognition but does not independently initiate repair; the yeast ortholog Rad4 shares only ~54% sequence identity in the DNA-binding domain and shows quantitatively different binding kinetics and lesion specificity [2]. XPCC protein is the only factor that serves as the obligate, non-redundant initiator of GG-NER across the full lesion spectrum. Substituting recombinant human XPC with any of these alternatives results in failure to reconstitute the complete repair reaction in XP-C cell extracts, where only wild-type hXPC restores NER activity [3].

XPCC Protein – Quantitative Differentiation Evidence for Procurement Decisions


Head-to-Head Binding Affinity: Human XPC-RAD23B vs. Yeast Rad4-Rad23 on Cisplatin-Damaged DNA

In a comparative study using fluorescence anisotropy with identical 36-bp cisplatin 1,3-intrastrand adduct substrates, the human XPC-RAD23B complex achieved a dissociation constant KD of 1–3 nM [1], whereas a subsequent cross-species analysis reported the human complex KD as 0.5 ± 0.1 nM and the yeast Rad4-Rad23 KD as 0.6 ± 0.3 nM [2]. Although the KD values appear similar, human XPC-RAD23B displayed markedly different behavior in kinetic trapping experiments and in discrimination factors against undamaged DNA (specificity factor 100–3000 for human XPC-RAD23B compared to lower discrimination reported for yeast orthologs) [1].

Nucleotide excision repair DNA damage recognition Cisplatin adduct binding

Differential Lesion Recognition: XPC Preferentially Binds 6-4PP over CPD by 30-Fold

Using fluorescent probes containing single defined photoproducts, the XPC-RAD23B complex exhibits a 30-fold binding preference for 6-4 photoproducts (6-4PP) relative to cyclobutane pyrimidine dimers (CPD) [1]. In contrast, the DDB1-DDB2 complex displays the opposite preference, recognizing CPD lesions as its primary substrate and transferring them to XPC via ubiquitination-dependent handover [2]. This quantitative difference in intrinsic lesion preference means that XPC protein is the preferred reagent for assays focused on 6-4PP repair kinetics, whereas DDB2 is unsuitable for direct 6-4PP recognition studies.

UV photolesion recognition DNA repair initiation Binding specificity

Strict Structural Requirement for Partner Base: XPC Binding Abrogated by Single-Base Deletion Opposite Lesion

A quantitative binding study using 50-mer duplexes containing benzo[a]pyrene diol epoxide (B[a]P)-dG lesions demonstrated that deletion of a single cytosine residue opposite the lesion (G*:Del duplex) fully abrogates XPC-RAD23B binding, increasing the KD by 2.5–3.6-fold relative to the unmodified duplex and rendering the lesion completely unrecognizable [1]. This dependence on the presence of an unpaired partner base provides a molecular explanation for the NER resistance of certain lesion configurations and distinguishes XPC from alternative damage-binding proteins that can accommodate flipped-out bases.

DNA damage sensing Helix distortion recognition Structural specificity

Absolute Functional Dependence on RAD23B: XPC Alone Exhibits Negligible Repair Activity

Recombinant human XPC protein (rhXPC) alone has only low DNA repair activity; co-expression or co-purification with hHR23B (RAD23B) is required to stimulate NER activity to functional levels in cell-free reconstitution assays [1]. The XPC-hHR23B complex restores NER activity in XP-C whole-cell extracts, whereas rhXPC alone cannot correct the repair defect even at super-stoichiometric concentrations [2]. This absolute functional dependence stands in contrast to the yeast Rad4-Rad23 system, where Rad4 retains partial autonomous activity, and to DDB2, which functions independently in lesion recognition without requiring a stabilizing cofactor for DNA binding.

Recombinant protein quality Functional reconstitution NER activity assay

In Vivo Functional Specificity: XPC Knockout Produces a 10,000-Fold Increase in UV-Induced Skin Cancer Risk

CRISPR-Cas9-mediated knockout of the XPC gene in primary human keratinocytes, fibroblasts, and melanocytes recapitulates the XP-C disease phenotype: extreme photosensitivity and accumulation of unrepaired UV-induced DNA lesions [1]. Clinical data from XP-C patients, who harbor biallelic loss-of-function mutations in XPC, demonstrate a 10,000-fold elevated lifetime risk of melanoma and non-melanoma skin cancers compared to the general population [1][2]. In contrast, knockout of the alternative damage sensor DDB2 (XP-E) produces a milder photosensitive phenotype with lower cancer risk (<1,000-fold), and knockout of Rad4 in yeast produces UV sensitivity without direct relevance to human disease modeling [1].

Xeroderma pigmentosum Cellular phenotype Genetic validation

Kinetic Differentiation: XPC-RAD23B Exhibits Faster Association Rate for Damaged vs. Undamaged DNA

Pre-steady-state kinetic analysis using stopped-flow fluorescence reveals that XPC-RAD23B discriminates damaged from undamaged DNA primarily through an enhanced association rate constant (kon), with the kon for cisplatin- and UV-damaged duplex DNA being significantly faster than for undamaged duplex DNA, while only minor differences in dissociation rate (koff) are observed [1]. In contrast, the DDB1-DDB2 complex achieves lesion specificity through a fundamentally different mechanism involving direct lesion binding within a hydrophobic pocket and ubiquitination-dependent handover [2]. This mechanistic distinction—kinetic gating versus direct lesion insertion—determines which protein to use for specific experimental designs.

Binding kinetics Pre-steady-state analysis Damage discrimination mechanism

Optimal Procurement-Driven Application Scenarios for XPCC Protein (XPC-RAD23B Complex)


In Vitro Reconstitution of Human Global Genome NER for Mechanistic Studies

The XPC-RAD23B complex is the only protein capable of initiating the complete human GG-NER reaction on a wide spectrum of helix-distorting lesions in cell-free systems [1]. Assays using recombinantly purified XPC-RAD23B, together with TFIIH, XPA, RPA, XPG, and XPF-ERCC1, reconstitute dual incision activity on plasmid substrates containing site-specific cisplatin adducts or 6-4PP lesions with repair synthesis quantifiable at femtomole levels. The 30-fold preference for 6-4PP over CPD enables lesion-selective experimental designs [2].

Genotoxicity Screening and DNA Damage Quantitation in Pharmaceutical Development

Recombinant XPC protein is used in fluorescence-based DNA damage detection platforms (e.g., modified ELISA, anisotropy-based competition assays) to quantify helix-distorting lesions induced by candidate drug metabolites, UV mimetics, or environmental genotoxins. The 100–3000-fold discrimination between damaged and undamaged DNA [1] provides the signal-to-noise ratio required for high-throughput screening, where lower-specificity alternatives such as antibody-based lesion detection lack the dynamic range for dose-response quantification in early toxicology assessment.

CRISPR-Validated XP-C Disease Modeling in Primary Human Skin Cells

For industrial cosmetic, dermatological, and photoprotection product testing, XPC-knockout human keratinocyte and melanocyte models serve as the gold-standard cellular system for quantifying UV sensitivity and DNA repair capacity. The 10,000-fold elevated skin cancer risk associated with XPC deficiency [1] provides an exceptionally wide dynamic range for assaying protective compounds, DNA repair modulators, and genome-editing rescue strategies. Recombinant XPC protein is the essential positive control for validating repair restoration in these cellular models.

Biophysical Analysis of DNA Damage Search and Recognition Kinetics

The kinetic gating mechanism unique to XPC-RAD23B—where damage specificity is achieved through an accelerated association rate rather than selective dissociation—makes this protein the preferred reagent for single-molecule and stopped-flow kinetic studies of DNA damage search [1]. DDB2, which uses a structurally distinct base-flipping mechanism, is not a suitable alternative for experiments designed to probe the kinetic parameters of the initial damage-sensing step. Stopped-flow fluorescence assays using recombinant XPC-RAD23B with defined lesion substrates enable quantification of kon and koff parameters essential for mathematical modeling of the NER pathway.

Quote Request

Request a Quote for XPCC protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.